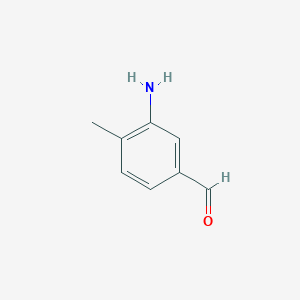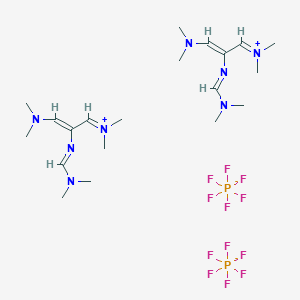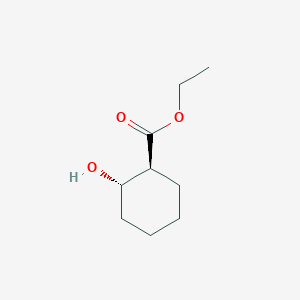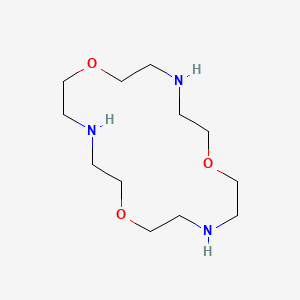
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is a chiral compound with a unique structure that includes a phthalimide group and a methylthio substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.
Introduction of the Chiral Center: The chiral center is introduced through the use of chiral auxiliaries or chiral catalysts in the reaction with a suitable precursor.
Addition of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid: shares structural similarities with other phthalimide derivatives and chiral thioethers.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Methionine: An amino acid with a methylthio group, similar to the side chain of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, a phthalimide group, and a methylthio substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
29588-91-8 |
|---|---|
Fórmula molecular |
C18H21N3O6S |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H21N3O6S/c1-27-12-2-11-19-13-18(22)20-14-3-7-16(8-4-14)28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,19H,2,11-13H2,1H3,(H,20,22) |
Clave InChI |
GAYPYHNATGYKBI-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES isomérico |
CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)

